1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as BPP, is a chemical compound that has attracted the attention of scientists due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis. 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its relatively simple synthesis method. This makes it a cost-effective compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of research is the development of more potent and selective analogs of 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Additionally, the use of 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in combination with other compounds may enhance its therapeutic effects.
Conclusion
1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to have anticancer, antipsychotic, and antidepressant properties. While its mechanism of action is not fully understood, research on 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is ongoing, and there are several future directions for its study.
Scientific Research Applications
1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antipsychotic, and antidepressant properties. 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2/c21-20-10-4-8-19(16-20)17-23-14-12-22(13-15-23)11-5-9-18-6-2-1-3-7-18/h1-10,16H,11-15,17H2/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXRXSLJOICQCD-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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